N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-chlorobenzenesulfonamide
Description
N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-chlorobenzenesulfonamide is a benzenesulfonamide derivative featuring a tetrahydronaphthobenzofuran core substituted with a tert-butyl group at the 8-position and a para-chloro (-Cl) substituent on the benzenesulfonamide moiety. The tert-butyl group contributes steric bulk, while the chlorine atom introduces electron-withdrawing characteristics, influencing solubility and reactivity.
Properties
IUPAC Name |
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClNO3S/c1-26(2,3)16-8-13-24-21(14-16)22-15-23(19-6-4-5-7-20(19)25(22)31-24)28-32(29,30)18-11-9-17(27)10-12-18/h4-7,9-12,15-16,28H,8,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESNXVPLMCCLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-4-chlorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Naphthobenzofuran Core: This can be achieved through a series of cyclization reactions involving naphthalene derivatives.
Introduction of the tert-Butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the reaction of the naphthobenzofuran derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorobenzene moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-4-chlorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to form strong hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. The naphthobenzofuran core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Chloro (-Cl): The target compound’s -Cl group provides moderate electron-withdrawing effects, enhancing stability in oxidative environments compared to electron-donating groups like -CH3 or -OCH2CH3. This may also improve binding affinity in hydrophobic pockets of biological targets. Ethoxy (-OCH2CH3): The 4-ethoxy derivative () introduces polarity and hydrogen-bonding capacity, which could enhance aqueous solubility but reduce membrane permeability . Methyl (-CH3): The 4-methyl analog () offers weak electron donation, likely favoring lipophilicity and passive diffusion across biological membranes .
tert-pentyl (C5H11): Bulkier analogs (e.g., and ) may experience steric hindrance in molecular interactions, though this could also enhance selectivity for larger binding sites .
Molecular Weight Trends :
- The tert-pentyl group increases molecular weight by ~14 g/mol per additional carbon compared to tert-butyl analogs.
- Substituents like -OCH2CH3 add significant mass (+8.1 g/mol vs. -Cl), influencing pharmacokinetic parameters such as volume of distribution.
Research Implications
While specific biological data are unavailable in the provided evidence, structural comparisons suggest:
- The target compound’s -Cl and tert-butyl combination balances electronic and steric effects, making it a candidate for further studies in drug discovery, particularly in targets sensitive to electron-deficient aromatic systems.
- Analogs with tert-pentyl groups () may require tailored synthetic strategies due to increased steric demands .
Biological Activity
The compound N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-chlorobenzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly as a P2X4 receptor antagonist . This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and structural comparisons with similar compounds.
Chemical Structure and Properties
- Chemical Formula : C27H29ClN2O3S
- Molecular Weight : 477.06 g/mol
- CAS Number : 301315-75-3
The structure of this compound features a sulfonamide moiety attached to a polycyclic naphtho[1,2-b]benzofuran core , which is significant for its biological interactions.
Research indicates that this compound acts primarily as an antagonist of the P2X4 receptor , which is implicated in various nociceptive pain pathways. The inhibition of this receptor may lead to analgesic effects, making it a candidate for pain management therapies. Initial studies suggest that the compound interacts specifically with the P2X4 receptor, although further research is needed to elucidate its binding affinity and potential off-target effects .
Pharmacological Effects
Comparative Analysis with Similar Compounds
To understand the unique attributes of this compound, a comparison with structurally related compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide | Similar polycyclic structure | Potentially similar receptor interactions |
| 4-tert-butyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide | Contains tert-butyl substituent | Comparable pharmacological properties |
| Benzofuroxan Derivatives | Polycyclic structures with varying substituents | Varies widely in activity |
This table highlights the significance of structural modifications in influencing biological activity.
Study on P2X4 Receptor Antagonism
A study conducted on related sulfonamide compounds demonstrated their effectiveness in blocking P2X4 receptors in vitro. The results indicated that modifications to the sulfonamide group could enhance receptor affinity and selectivity . Further investigations are warranted to explore the therapeutic potential of these compounds in clinical settings.
Cytotoxicity Assessment
In vitro assays conducted on benzofuroxan derivatives revealed that certain modifications led to increased cytotoxicity against cancer cell lines through apoptosis induction mechanisms. While direct studies on the target compound are lacking, these findings suggest potential pathways for further exploration .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-chlorobenzenesulfonamide, and what challenges arise during its synthesis?
- Methodological Answer : The compound's synthesis typically involves multi-step reactions, including cyclization of substituted benzofurans and sulfonamide coupling. For example, analogous naphthofuran derivatives are synthesized via bromination/nitration of precursor acetamido compounds followed by cyclization in methanolic ammonia . Key challenges include controlling regioselectivity during cyclization and minimizing steric hindrance from the tert-butyl group. Purification often requires advanced techniques like preparative HPLC due to byproduct formation.
Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, DEPT) is critical for confirming the tetrahydronaphthobenzofuran core and sulfonamide linkage. LC-MS with electrospray ionization (ESI) aids in verifying molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For trace impurities, UPLC coupled with tandem mass spectrometry (e.g., Q-TOF) is recommended, as described in multi-analyte screening protocols for sulfonamide derivatives .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Begin with high-throughput assays targeting enzymes or receptors structurally similar to those inhibited by sulfonamide-containing drugs (e.g., carbonic anhydrase, kinase families). Use fluorescence polarization or SPR (surface plasmon resonance) for binding affinity studies. Cell-based viability assays (e.g., MTT in cancer lines) and anti-inflammatory models (e.g., COX-2 inhibition) provide functional insights. Reference frameworks from benzoxazepin-sulfonamide hybrids suggest prioritizing targets with hydrophobic binding pockets .
Advanced Research Questions
Q. How can conflicting solubility and stability data for this compound be resolved in different solvent systems?
- Methodological Answer : Contradictions often arise from solvent polarity and pH effects. Use a systematic approach:
Measure solubility in DMSO, THF, and aqueous buffers (pH 2–9) via nephelometry.
Assess stability using accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
Apply Hansen solubility parameters to correlate solvent compatibility with the compound's tert-butyl and sulfonamide moieties .
Data interpretation should align with thermodynamic models (e.g., UNIFAC) to predict behavior in untested solvents.
Q. What strategies optimize the stereochemical control of the tetrahydronaphtho[1,2-b]benzofuran core during synthesis?
- Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) can enhance enantiomeric excess. For example, tert-butyl-substituted systems benefit from bulky ligands that reduce conformational flexibility during cyclization . Advanced characterization with circular dichroism (CD) and vibrational circular dichroism (VCD) is essential to validate stereochemical outcomes.
Q. How can computational methods predict the compound's metabolic pathways and potential toxicity?
- Methodological Answer :
Use in silico tools like SwissADME to predict CYP450-mediated oxidation sites (e.g., tert-butyl demethylation).
Molecular docking (AutoDock Vina) identifies reactive intermediates binding to off-target proteins (e.g., hERG channels).
MD simulations (AMBER/GROMACS) model interactions with hepatic enzymes to assess bioactivation risks.
Cross-validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Data Analysis & Theoretical Framework Questions
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer : Apply evidence-based inquiry principles:
Reconcile experimental variables (e.g., cell line passage number, assay pH).
Perform meta-analysis using standardized metrics (e.g., pIC50 values normalized to reference inhibitors).
Link contradictions to theoretical frameworks, such as allosteric modulation vs. competitive inhibition models, to refine hypotheses .
Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s solid-state vs. solution-phase conformation?
- Methodological Answer :
- Solid-state : Use ssNMR and X-ray diffraction to analyze crystal packing effects.
- Solution-phase : Employ NOESY NMR to detect through-space interactions and compare with DFT-optimized structures (Gaussian 16).
Dynamic effects (e.g., tert-butyl rotation barriers) are quantified using variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
